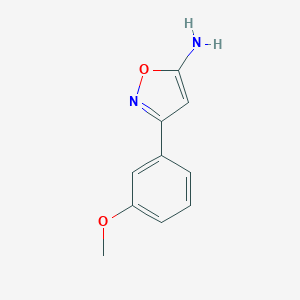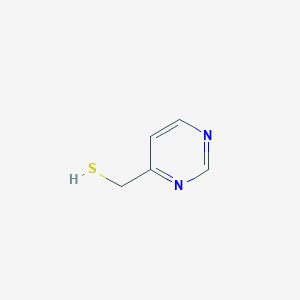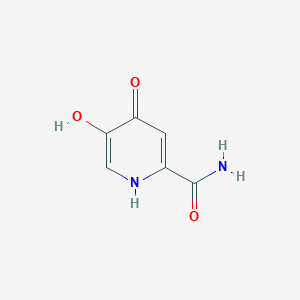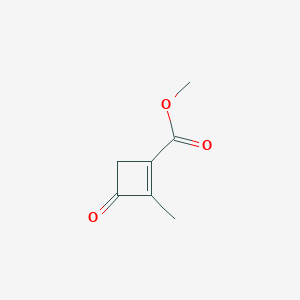![molecular formula C19H23N3O4S2 B054211 Benzenesulfonamide,N-(2-hydroxyethyl)-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]- CAS No. 120164-48-9](/img/structure/B54211.png)
Benzenesulfonamide,N-(2-hydroxyethyl)-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonamide, N-(2-hydroxyethyl)-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]- is a compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as HET or HET0016 and is a potent inhibitor of the 20-HETE biosynthetic pathway.
作用機序
HET0016 inhibits the biosynthesis of 20-HETE by inhibiting the enzyme CYP4A. 20-HETE is a potent vasoconstrictor and plays a role in the regulation of blood pressure and vascular tone. By inhibiting the biosynthesis of 20-HETE, HET0016 has been shown to have vasodilatory effects and can reduce blood pressure.
生化学的および生理学的効果
HET0016 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce blood pressure and vascular tone in animal models. HET0016 has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, HET0016 has been shown to have anti-cancer effects and can inhibit the growth of cancer cells.
実験室実験の利点と制限
One advantage of HET0016 is its specificity for the 20-HETE biosynthetic pathway. This allows researchers to investigate the role of 20-HETE in various physiological processes. However, one limitation of HET0016 is its potential toxicity. HET0016 has been shown to have cytotoxic effects on some cell lines, which can limit its use in certain experiments.
将来の方向性
There are a number of future directions for the use of HET0016 in scientific research. One area of research is the role of 20-HETE in the regulation of renal function. HET0016 has been shown to reduce renal injury in animal models, and further research is needed to investigate the potential therapeutic use of HET0016 in renal disease. Another area of research is the use of HET0016 in the treatment of cardiovascular disease. HET0016 has been shown to reduce blood pressure and vascular tone, and further research is needed to investigate its potential use as a therapeutic agent. Finally, HET0016 has been shown to have anti-cancer effects, and further research is needed to investigate its potential use in cancer therapy.
Conclusion:
In conclusion, HET0016 is a compound that has been extensively studied for its potential use in scientific research. It is a potent inhibitor of the 20-HETE biosynthetic pathway and has been shown to have a number of biochemical and physiological effects. While HET0016 has some limitations, its specificity for the 20-HETE biosynthetic pathway makes it a valuable tool for investigating the role of 20-HETE in various physiological processes. There are a number of future directions for the use of HET0016 in scientific research, and further studies are needed to investigate its potential therapeutic use in renal disease, cardiovascular disease, and cancer therapy.
合成法
HET0016 can be synthesized through a multi-step process starting with the reaction of 2-aminobenzothiazole with formaldehyde to form an imine intermediate. This intermediate is then reacted with 2-hydroxyethylamine and benzenesulfonyl chloride to form the final product, HET0016. The synthesis of HET0016 has been optimized to produce high yields and purity.
科学的研究の応用
HET0016 has been extensively studied for its potential use in scientific research. It has been shown to inhibit the 20-HETE biosynthetic pathway, which is involved in the regulation of blood pressure and vascular tone. HET0016 has been used in studies to investigate the role of 20-HETE in various physiological processes, such as renal function, cardiovascular disease, and cancer.
特性
CAS番号 |
120164-48-9 |
|---|---|
製品名 |
Benzenesulfonamide,N-(2-hydroxyethyl)-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]- |
分子式 |
C19H23N3O4S2 |
分子量 |
421.5 g/mol |
IUPAC名 |
N-(2-hydroxyethyl)-4-[[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide |
InChI |
InChI=1S/C19H23N3O4S2/c1-11-12(2)17(24)13(3)18-16(11)22-19(27-18)20-10-14-4-6-15(7-5-14)28(25,26)21-8-9-23/h4-7,21,23-24H,8-10H2,1-3H3,(H,20,22) |
InChIキー |
LCDWMECCBOPYGP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=C(C=C3)S(=O)(=O)NCCO)C)O)C |
正規SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=C(C=C3)S(=O)(=O)NCCO)C)O)C |
同義語 |
Benzenesulfonamide, N-(2-hydroxyethyl)-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Methyl 3-[8-(2,2-difluoroethenyl)-13-ethenyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B54156.png)
![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonic acid](/img/structure/B54157.png)


![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)sulfamoyl]benzamide](/img/structure/B54162.png)